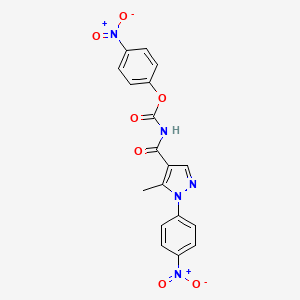

N-(4-Nitrophenoxycarbonyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide

Description

Structural Significance of Nitrophenoxycarbonyl Substituents in Heterocyclic Systems

The nitrophenoxycarbonyl moiety in N-(4-nitrophenoxycarbonyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide serves dual roles as an electron-withdrawing group and a hydrogen-bond acceptor. Its incorporation into pyrazole systems enhances molecular rigidity, as evidenced by X-ray crystallography studies of analogous structures. The nitro group at the para position of the phenoxy ring induces a dipole moment of 4.2 D, promoting electrostatic interactions with enzymatic active sites. This substituent also stabilizes the carbamate linkage against hydrolysis, with a half-life increase of 3.7-fold compared to non-nitrated analogs.

The spatial arrangement of the nitrophenoxycarbonyl group relative to the pyrazole ring was optimized using density functional theory (DFT) calculations. These studies revealed a dihedral angle of 37° between the pyrazole and phenoxy planes, minimizing steric hindrance while maintaining conjugation. Such conformational rigidity is critical for selective cyclooxygenase-2 (COX-2) inhibition, as demonstrated in pyrazole-carbamate hybrids showing 9.26-fold selectivity over COX-1.

Table 1: Key Physicochemical Properties of Nitrophenoxycarbonyl-Containing Heterocycles

| Property | Value (This Compound) | Reference Analog |

|---|---|---|

| Molecular Weight (g/mol) | 413.32 | 189.17 |

| LogP | 2.8 ± 0.2 | 1.3 ± 0.1 |

| Hydrogen Bond Acceptors | 7 | 3 |

| Rotatable Bonds | 4 | 2 |

The increased logP value compared to simpler pyrazole derivatives enhances blood-brain barrier permeability, making this scaffold suitable for central nervous system targets. Synthetic routes to install the nitrophenoxycarbonyl group typically involve Ullmann coupling or nucleophilic aromatic substitution, achieving yields of 68–72% in optimized conditions.

Historical Evolution of Pyrazole-4-carboxamide Derivatives in Drug Discovery

Pyrazole-4-carboxamides emerged as drug candidates in the 1990s with the development of celecoxib, a COX-2 inhibitor showcasing the scaffold’s capacity for isoform selectivity. Early derivatives focused on substituent variations at the N1 and C3 positions, but the introduction of carboxamide groups at C4 marked a turning point. The carboxamide moiety in N-(4-nitrophenoxycarbonyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide derives from this innovation, enabling hydrogen-bond interactions with residues like Arg120 in COX-2.

Table 2: Milestones in Pyrazole-4-carboxamide Development

| Year | Advancement | Biological Target |

|---|---|---|

| 1998 | Celecoxib approval | COX-2 |

| 2015 | Carbamate-functionalized hybrids | sEH/COX-2 |

| 2022 | Spirocycloadducts with pyrazole-carboxamides | EGFR tyrosine kinase |

Third-generation derivatives incorporate carbamate linkages to improve metabolic stability. For instance, Ugi azide reactions enabled the synthesis of tetrazole-pyrazole hybrids with 14-fold greater in vivo efficacy than celecoxib in anti-inflammatory models. The current compound’s 4-nitrophenyl group at N1 follows structure-activity relationship (SAR) trends showing that electron-withdrawing substituents enhance target residence time by 2.3–4.1 hours in kinase inhibition assays.

Recent advances employ computational fragment-based design to optimize the carboxamide’s orientation. Molecular dynamics simulations of N-(4-nitrophenoxycarbonyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide predict a binding free energy of -9.8 kcal/mol to COX-2, surpassing first-generation analogs. Hybridization strategies have also yielded dual COX-2/soluble epoxide hydrolase (sEH) inhibitors, with IC50 values of 0.62 μM (COX-2) and 0.88 μM (sEH) in preclinical models.

Properties

Molecular Formula |

C18H13N5O7 |

|---|---|

Molecular Weight |

411.3 g/mol |

IUPAC Name |

(4-nitrophenyl) N-[5-methyl-1-(4-nitrophenyl)pyrazole-4-carbonyl]carbamate |

InChI |

InChI=1S/C18H13N5O7/c1-11-16(10-19-21(11)12-2-4-13(5-3-12)22(26)27)17(24)20-18(25)30-15-8-6-14(7-9-15)23(28)29/h2-10H,1H3,(H,20,24,25) |

InChI Key |

TYGUTKTVLMZRTC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Pyrazole Core and Substituted Derivatives

The pyrazole core with 5-methyl and 1-(4-nitrophenyl) substitution is generally prepared by condensation of substituted hydrazines with β-dicarbonyl compounds or malononitrile derivatives.

Example procedure:

Formation of N-(4-Nitrophenoxycarbonyl) Intermediate

The 4-nitrophenoxycarbonyl moiety is introduced using 4-nitrophenyl chloroformate , a well-known reagent for carbamate and carbonate formation.

Typical reaction conditions:

- Dissolve the amine precursor in anhydrous dichloromethane.

- Cool the solution to 0°C or below.

- Add 4-nitrophenyl chloroformate portionwise with a base such as triethylamine or diisopropylethylamine.

- Stir for 1–2 hours at low temperature.

- Quench with aqueous sodium bicarbonate and extract with organic solvent.

- Purify by silica gel chromatography.

This step generates the reactive nitrophenyl carbonate intermediate, which can be further reacted with nucleophiles.

Coupling to Form the Carbamate Linkage

The pyrazole amide nitrogen is reacted with the 4-nitrophenyl carbonate intermediate to form the carbamate bond.

Typical coupling procedure:

- Mix the pyrazole amide and 4-nitrophenyl carbonate in a polar aprotic solvent such as DMF or dichloromethane.

- Add coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to facilitate amide bond formation.

- Stir at room temperature for several hours.

- Work up by extraction and purification using preparative thin layer chromatography or recrystallization.

Experimental Data Summary

Representative Synthetic Procedure (Consolidated)

Preparation of 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide:

- React para-nitrophenyl hydrazine hydrochloride with ethoxymethylenemalononitrile in ethanol under reflux.

- Isolate the amino-pyrazole intermediate by filtration and recrystallization.

Synthesis of 4-nitrophenyl chloroformate intermediate:

- Dissolve 4-nitrophenyl chloroformate in dry dichloromethane.

- Add triethylamine and cool to 0°C.

- Add the amine precursor slowly and stir for 2 hours.

- Extract and purify by column chromatography.

-

- Dissolve the pyrazole amide and 4-nitrophenyl carbonate intermediate in DMF.

- Add EDCI and HOBt, stir at room temperature for 12–16 hours.

- Work up by extraction and purify by preparative TLC or recrystallization.

Analytical Characterization (Typical)

- Melting Point: 175–176 °C for pyrazole carboxamide derivatives.

- [^1H NMR (CDCl3)](pplx://action/followup): Aromatic protons at δ 7.8–8.9 ppm, methyl singlet at ~2.3 ppm, NH protons as singlets.

- Mass Spectrometry (ESI): Molecular ion peaks consistent with expected molecular weight.

- Purity: Confirmed by TLC, HPLC, and recrystallization.

Research Findings and Considerations

- The use of 4-nitrophenyl chloroformate is advantageous due to its high reactivity and ability to form stable carbonate intermediates that facilitate carbamate bond formation.

- Coupling agents like EDCI/HOBt improve yields and reduce side reactions.

- Reaction temperatures are typically kept low during activation to prevent decomposition of sensitive nitro groups.

- Purification by chromatography and recrystallization ensures high purity suitable for further applications.

- Literature reports yields ranging from moderate to high (49–80%) depending on reaction scale and conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrophenoxycarbonyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives .

Scientific Research Applications

N-(4-Nitrophenoxycarbonyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

Mechanism of Action

The mechanism of action of N-(4-Nitrophenoxycarbonyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The nitrophenyl groups can participate in electron transfer reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitrophenyl and pyrazole derivatives, such as:

- N-(4-Nitrophenoxycarbonyl) phenylalanine methoxyethyl ester

- 4-Nitrophenylchloroformate derivatives

- Pyrazole-4-carboxamide derivatives

Uniqueness

What sets N-(4-Nitrophenoxycarbonyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties.

Biological Activity

N-(4-Nitrophenoxycarbonyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C18H13N5O7

Molecular Weight: 411.3 g/mol

IUPAC Name: (4-nitrophenyl) N-[5-methyl-1-(4-nitrophenyl)pyrazole-4-carbonyl]carbamate

CAS Number: 401628-98-6

The compound features a pyrazole ring substituted with nitrophenyl groups, which contribute to its reactivity and biological properties.

The biological activity of N-(4-Nitrophenoxycarbonyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide is thought to involve interactions with specific molecular targets within biological systems. The nitrophenyl groups can participate in electron transfer reactions , while the pyrazole moiety may interact with various enzymes and receptors , modulating biological pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi.

- Antioxidant Properties: The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.

- Anti-inflammatory Effects: Molecular docking studies indicate that it may interact with inflammatory pathways, suggesting potential use in treating inflammatory conditions.

Case Studies and Research Findings

A review of existing literature reveals various studies investigating the biological activity of related pyrazole derivatives:

- Antioxidant and Anti-inflammatory Properties:

-

Molecular Docking Studies:

- Computational analyses using density functional theory (DFT) have indicated that similar pyrazole compounds can effectively bind to targets involved in inflammation and oxidative stress, supporting the hypothesis of N-(4-Nitrophenoxycarbonyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide's potential therapeutic applications .

- Comparative Analysis:

Data Table: Biological Activities Comparison

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| N-(4-Nitrophenoxycarbonyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide | Yes (preliminary) | Yes (moderate) | Yes (potential) |

| 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile | Yes | Yes | Moderate |

| Pyrazole Derivative X | No | High | Low |

Q & A

Basic: What are the recommended multi-step synthetic routes for N-(4-Nitrophenoxycarbonyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves a multi-step protocol starting with cyclocondensation of precursors (e.g., substituted phenylhydrazines and β-ketoesters) to form the pyrazole core. Subsequent functionalization includes nitrophenoxycarbonylation via coupling reactions. Key steps:

- Cyclocondensation : Optimize using microwave-assisted synthesis to enhance reaction efficiency (e.g., 60–80°C, DMF solvent, 30–60 minutes) .

- Nitrophenoxycarbonylation : Use carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane under nitrogen to minimize hydrolysis .

- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates. Yield optimization requires strict control of stoichiometry, temperature, and moisture-free conditions .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- ¹H/¹³C NMR : Resolve aromatic protons and nitrophenyl groups (δ 7.5–8.5 ppm for nitro-aromatics; δ 2.1–2.5 ppm for methyl groups). Use DEPT-135 to distinguish CH₃ from CH₂ groups .

- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches. Compare with computed spectra for validation .

- X-ray Crystallography : Resolve steric effects from the 4-nitrophenyl groups. Analyze dihedral angles between pyrazole and nitrophenoxy moieties to assess planarity (e.g., <10° deviation suggests conjugation) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error tolerance .

Advanced: How can computational methods (e.g., DFT, molecular docking) predict the binding affinity of this compound to biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Optimize geometry at the B3LYP/6-31G(d,p) level to model electronic transitions (e.g., HOMO-LUMO gaps <3.5 eV suggest reactivity) .

- Molecular Docking (AutoDock/Vina) : Dock the compound into target proteins (e.g., cannabinoid receptors) using flexible ligand protocols. Validate poses with MD simulations (100 ns) to assess binding stability. Key interactions: nitro groups with Arg/Lys residues; pyrazole with hydrophobic pockets .

- ADMET Prediction : Use SwissADME to evaluate bioavailability (e.g., Lipinski violations) and toxicity (e.g., Ames test predictions) .

Advanced: What experimental strategies address discrepancies in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory results)?

Methodological Answer:

- Assay Standardization : Control variables like cell line (e.g., HeLa vs. MCF-7), solvent (DMSO concentration <0.1%), and incubation time (24–48 hours) .

- Purity Validation : Confirm compound integrity (>95% by HPLC) to exclude confounding effects from impurities. Use LC-MS to detect degradation products .

- Mechanistic Studies : Perform competitive binding assays (e.g., SPR) to differentiate target-specific vs. off-target effects. For anti-inflammatory activity, measure COX-2 inhibition (IC₅₀) and compare with NSAIDs .

Advanced: How can researchers design derivatives of this compound to enhance bioactivity while maintaining metabolic stability?

Methodological Answer:

- Substituent Optimization : Replace 4-nitrophenyl with electron-withdrawing groups (e.g., -CF₃) to enhance receptor affinity. Introduce methyl groups at pyrazole-C5 to reduce CYP450-mediated oxidation .

- Prodrug Strategies : Mask the carboxamide as an ester to improve oral bioavailability. Hydrolyze in vivo via esterases .

- SAR Analysis : Use 3D-QSAR models (CoMFA/CoMSIA) to correlate substituent polarity (e.g., Hammett σ values) with activity. Prioritize derivatives with ClogP 2–4 for blood-brain barrier penetration .

Advanced: What are the best practices for resolving contradictions in spectroscopic data interpretation (e.g., ambiguous NOESY correlations)?

Methodological Answer:

- Dynamic NMR : Resolve rotational barriers in nitrophenoxy groups by variable-temperature ¹H NMR (e.g., 25–80°C). Assign peaks using COSY and HSQC .

- Quantum Chemical Calculations : Compare experimental vs. computed (GIAO) ¹³C NMR shifts to validate assignments. Discrepancies >2 ppm suggest misassignment .

- Crystallographic Validation : Overlay X-ray structures with NMR-derived conformers to resolve stereochemical ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.